methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate
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Overview
Description
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is an organic compound that features a brominated thiophene ring attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate typically involves the bromination of thiophene followed by esterification and subsequent coupling reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated thiophene is then esterified with methyl acetoacetate under acidic conditions to form the desired ester.
Coupling Reaction: The final step involves a coupling reaction, often using palladium-catalyzed cross-coupling techniques, to attach the butenoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring is particularly useful in cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its structural features allow for modifications that can enhance biological activity or selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiophene ring is a common motif in many pharmaceuticals, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of compounds derived from methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate depends on their specific structure and target. Generally, these compounds can interact with biological macromolecules, such as proteins or nucleic acids, through various mechanisms:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
DNA Intercalation: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(5-bromothiophen-2-yl)acetate: Similar in structure but lacks the butenoate moiety.
Methyl 2-(5-bromothiophen-2-yl)propanoate: Similar but with a propanoate ester instead of butenoate.
Ethyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate: Similar but with an ethyl ester instead of methyl.
Uniqueness
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is unique due to its specific combination of a brominated thiophene ring and a butenoate ester. This combination provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Biological Activity
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from various studies and databases.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C₉H₇BrO₄S
- Molecular Weight : 291.12 g/mol
- CAS Number : 71150-03-3
Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the bromothiophene moiety may enhance this activity due to its electron-withdrawing properties, which could affect the compound's interaction with microbial cell membranes.
- Anticancer Activity : Some derivatives of α,β-unsaturated carbonyl compounds have shown potential in inhibiting cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been suggested, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies and Experimental Data
- Antimicrobial Activity Testing :
- A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting moderate antimicrobial activity.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 50 |
- Cytotoxicity Studies :
- In vitro cytotoxicity assays were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value of 25 µM against MCF-7 cells, indicating significant cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
- Mechanistic Insights :
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9 in treated cells.
Properties
Molecular Formula |
C9H7BrO3S |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
methyl (E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H7BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h2-5H,1H3/b5-2+ |
InChI Key |
LISDIPNKGGRFHS-GORDUTHDSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(S1)Br |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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